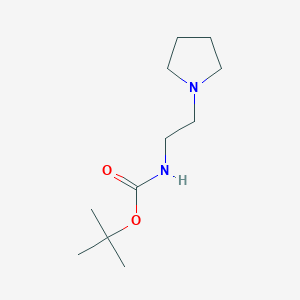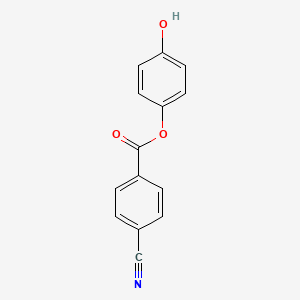
1,8-Dibromo-3,6-di-tert-butyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dibromo-3,6-di-tert-butyl-9H-carbazole: is a chemical compound with the molecular formula C20H23Br2N. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at positions 1 and 8, and two tert-butyl groups at positions 3 and 6 on the carbazole ring. The compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,8-Dibromo-3,6-di-tert-butyl-9H-carbazole can be synthesized through a multi-step process involving the bromination of 3,6-ditert-butylcarbazole. The typical synthetic route includes:
Bromination: The starting material, 3,6-ditert-butylcarbazole, is subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1,8-Dibromo-3,6-di-tert-butyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbazole derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in ether, room temperature.
Major Products:
Substitution: Formation of substituted carbazole derivatives.
Oxidation: Formation of oxidized carbazole derivatives.
Reduction: Formation of 3,6-ditert-butylcarbazole.
科学的研究の応用
1,8-Dibromo-3,6-di-tert-butyl-9H-carbazole has several scientific research applications, including:
Organic Electronics: Used as a precursor in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical structure and properties.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 1,8-Dibromo-3,6-di-tert-butyl-9H-carbazole involves its interaction with molecular targets through its bromine and tert-butyl groups. The bromine atoms can participate in halogen bonding, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include:
Halogen Bonding: Interaction with electron-rich sites on target molecules.
Steric Effects: Modulation of reactivity and selectivity in chemical reactions.
類似化合物との比較
3,6-ditert-butylcarbazole: Lacks bromine atoms, making it less reactive in substitution reactions.
1,8-dibromo-9H-carbazole: Lacks tert-butyl groups, resulting in different steric and electronic properties.
Uniqueness: 1,8-Dibromo-3,6-di-tert-butyl-9H-carbazole is unique due to the combination of bromine atoms and tert-butyl groups, which impart distinct reactivity and stability. This makes it a valuable compound for specific applications in organic electronics and material science.
特性
IUPAC Name |
1,8-dibromo-3,6-ditert-butyl-9H-carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Br2N/c1-19(2,3)11-7-13-14-8-12(20(4,5)6)10-16(22)18(14)23-17(13)15(21)9-11/h7-10,23H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUCWBPMVKOIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)Br)NC3=C2C=C(C=C3Br)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Br2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Bromobenzo[b]naphtho[1,2-d]thiophene](/img/structure/B1642836.png)







